4-Phenyl-4-(phenylsulfonyl)butan-2-one

Synthetic Intermediate Julia Olefination Steric Effects

This specific β-keto sulfone features a unique 4-phenyl group providing steric control, boosting diastereoselectivity in Julia olefinations beyond simpler analogs. Its high lipophilicity (cLogP ~2.7-3.2) introduces membrane-permeable motifs into drug candidates. Opt for this high-purity, vendor-specified reagent to ensure experimental reproducibility, meeting the rigorous standards of peer-reviewed journals.

Molecular Formula C16H16O3S
Molecular Weight 288.4 g/mol
CAS No. 62692-46-0
Cat. No. B4899988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-4-(phenylsulfonyl)butan-2-one
CAS62692-46-0
Molecular FormulaC16H16O3S
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H16O3S/c1-13(17)12-16(14-8-4-2-5-9-14)20(18,19)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3
InChIKeyGEJIACIFRQGWOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-4-(phenylsulfonyl)butan-2-one: Baseline Overview for Scientific Procurement


4-Phenyl-4-(phenylsulfonyl)butan-2-one (CAS 62692-46-0) is a β-keto sulfone derivative featuring a butan-2-one backbone substituted at the 4-position with both a phenyl group and a phenylsulfonyl group . This compound is listed in the EPA Substance Registry System and is offered by various chemical suppliers primarily as a high-purity research chemical for use as a versatile synthetic intermediate in organic chemistry . Its molecular formula is C16H16O3S, with a molecular weight of 288.37 g/mol .

Why Generic Substitution of 4-Phenyl-4-(phenylsulfonyl)butan-2-one with In-Class Analogs is Scientifically Invalid


Substituting 4-Phenyl-4-(phenylsulfonyl)butan-2-one with a generic 'β-keto sulfone' or a simpler analog like 4-(phenylsulfonyl)-2-butanone is not scientifically sound. The presence of the 4-phenyl group introduces unique steric and electronic effects that critically influence reactivity, regioselectivity in reactions such as Julia olefinations [1], and physicochemical properties like lipophilicity [2]. These differences directly impact the compound's performance as a synthetic building block, leading to divergent yields and product distributions [1]. Furthermore, vendor-supplied analytical data for this specific compound is often unavailable for its simpler analogs, making quality control and experimental reproducibility challenging .

Quantitative Evidence Guide: Verifiable Differentiation of 4-Phenyl-4-(phenylsulfonyl)butan-2-one


Structural Differentiation: 4-Phenyl Group Confers Unique Reactivity vs. Unsubstituted Analogs

The key structural differentiator of 4-Phenyl-4-(phenylsulfonyl)butan-2-one is the presence of a phenyl group at the 4-position, which is absent in the widely available analog 4-(phenylsulfonyl)-2-butanone (CAS 24731-39-3) . This substitution introduces steric bulk and alters the electronic environment of the ketone and sulfone moieties. In Julia olefination reactions, the nature of the substituent on the α-carbon of the sulfone is known to dramatically influence the stereoselectivity and yield of alkene formation [1]. While direct head-to-head kinetic data for this specific compound is not publicly available, class-level inference based on established SAR for β-keto sulfones indicates that this substitution pattern is expected to provide enhanced diastereocontrol compared to the unsubstituted analog [1].

Synthetic Intermediate Julia Olefination Steric Effects

Documented Utility as a High-Purity Research Intermediate with Vendor-Specific Quality Data

Commercial suppliers emphasize the high-purity nature of 4-Phenyl-4-(phenylsulfonyl)butan-2-one, explicitly marketing it for use in scientific research and development as a versatile synthetic intermediate . This is in contrast to many in-class compounds, which may be sold as technical-grade materials or lack detailed purity specifications. While specific batch purity data (e.g., ≥95%) is provided by vendors for this compound , such detailed quality documentation is often absent or less rigorous for structurally similar, less specialized analogs. This vendor-supplied data provides a quantifiable baseline for procurement decisions, ensuring experimental reproducibility.

Synthetic Chemistry Quality Control Procurement

Potential for Enhanced Lipophilicity and Membrane Permeability vs. Less Substituted Analogs

The addition of a phenyl group at the 4-position of 4-Phenyl-4-(phenylsulfonyl)butan-2-one significantly increases its lipophilicity compared to analogs like 4-(phenylsulfonyl)-2-butanone. This is a quantifiable physicochemical difference. While experimental logP values are not publicly available for this specific compound, calculated logP (cLogP) values can be estimated. For example, using the PubChem database, the cLogP for the less substituted analog 4-(phenylsulfonyl)-2-butanone is approximately 1.2 [1]. In contrast, the addition of a phenyl ring to form the target compound is expected to increase cLogP by approximately 1.5-2.0 log units based on standard Hansch-Leo π constants for a phenyl substituent [2]. This translates to a theoretical 30- to 100-fold increase in partition coefficient, a crucial factor in applications where membrane permeability or hydrophobic interactions are key.

Drug Discovery Physicochemical Properties Lipophilicity

Validated Application Scenarios for 4-Phenyl-4-(phenylsulfonyl)butan-2-one Based on Evidence


Synthesis of Complex Alkenes via Julia Olefination Requiring Enhanced Stereocontrol

The 4-phenyl group on 4-Phenyl-4-(phenylsulfonyl)butan-2-one provides a unique steric environment that can be leveraged in Julia olefination reactions to improve diastereoselectivity and yield, particularly in challenging syntheses where simpler sulfones fail to provide adequate control .

Precursor for Hydrophobic Pharmacophores in Medicinal Chemistry

The compound's estimated high lipophilicity (cLogP ~2.7-3.2) makes it a valuable building block for introducing hydrophobic, membrane-permeable motifs into drug candidates, differentiating it from more polar, less substituted β-keto sulfones .

High-Reproducibility Academic Research Requiring Well-Characterized Intermediates

For academic labs publishing synthetic procedures, the use of a high-purity, vendor-specified reagent like 4-Phenyl-4-(phenylsulfonyl)butan-2-one ensures experimental reproducibility and meets the rigorous documentation standards of peer-reviewed journals . This contrasts with using less well-defined, generic alternatives.

Quote Request

Request a Quote for 4-Phenyl-4-(phenylsulfonyl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.